molecular formula C19H9F7 B12627140 1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene CAS No. 920264-43-3

1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene

Cat. No.: B12627140
CAS No.: 920264-43-3
M. Wt: 370.3 g/mol
InChI Key: XBXCPVQKUJSVJC-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene is a fluorinated aromatic compound. Fluorinated aromatic compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and distinctive electronic characteristics. These properties make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene typically involves multi-step organic reactions. Common synthetic routes may include:

    Halogenation: Introduction of fluorine atoms into the aromatic ring using reagents such as elemental fluorine or fluorinating agents like Selectfluor.

    Cross-Coupling Reactions: Formation of the biphenyl structure through reactions such as Suzuki or Stille coupling, using palladium catalysts.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or Ruppert-Prakash reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. These methods may utilize continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: Electrophilic or nucleophilic substitution reactions, where fluorine atoms or other substituents are replaced.

    Oxidation and Reduction: Reactions involving the gain or loss of electrons, often using reagents like potassium permanganate or hydrogen gas.

    Coupling Reactions: Formation of new carbon-carbon bonds through reactions like Heck or Sonogashira coupling.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while coupling reactions may produce extended aromatic systems.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. In industrial applications, its unique electronic properties may contribute to its effectiveness in materials science.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetrafluorobenzene: A simpler fluorinated aromatic compound with similar electronic properties.

    3-(4-Phenylphenyl)-6-(trifluoromethyl)benzene: A related compound without the additional fluorine atoms.

    Hexafluorobenzene: A fully fluorinated aromatic compound with distinct chemical properties.

Uniqueness

1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene is unique due to its specific substitution pattern, combining multiple fluorine atoms and a trifluoromethyl group with a biphenyl structure. This combination imparts distinctive electronic and steric properties, making it valuable for specialized applications.

Properties

CAS No.

920264-43-3

Molecular Formula

C19H9F7

Molecular Weight

370.3 g/mol

IUPAC Name

1,2,4,5-tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene

InChI

InChI=1S/C19H9F7/c20-15-13(16(21)18(23)14(17(15)22)19(24,25)26)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H

InChI Key

XBXCPVQKUJSVJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F

Origin of Product

United States

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